N-(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ETHYL)-2-PHENYLACETAMIDE
Description
N-(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-PHENYLACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including an acetylanilino group, a carbothioyl group, and a trichloroethyl group, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl3N3O2S/c1-12(26)14-7-9-15(10-8-14)23-18(28)25-17(19(20,21)22)24-16(27)11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3,(H,24,27)(H2,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJFIKWBKYTBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303062-46-6 | |
| Record name | N-(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ETHYL)-2-PHENYLACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-PHENYLACETAMIDE typically involves a multi-step process that includes the following steps:
Formation of the Acetylanilino Intermediate: This step involves the acetylation of aniline to form 4-acetylaniline.
Introduction of the Carbothioyl Group: The 4-acetylaniline is then reacted with a suitable thiocarbonyl reagent to introduce the carbothioyl group.
Addition of the Trichloroethyl Group: The resulting intermediate is further reacted with a trichloroethylating agent under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbothioyl group to a thiol group.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-PHENYLACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes and receptors, leading to various biological effects. For example, the carbothioyl group can interact with thiol-containing enzymes, while the trichloroethyl group can participate in covalent bonding with nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
- **N-(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-4-FLUOROBENZAMIDE
- **N-(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-METHYLBENZAMIDE
- **N-(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-3-IODOBENZAMIDE
Uniqueness
N-(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYL)-2-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and potential therapeutic applications.
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